Etodolac sodium, specifically the (S)-enantiomer, is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is classified under the group of drugs known as non-selective cyclooxygenase inhibitors, which work by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain. The compound is widely utilized in the management of conditions such as arthritis, osteoarthritis, and acute pain.
Etodolac sodium is derived from etodolac, which is synthesized through various chemical processes. It belongs to the category of non-steroidal anti-inflammatory agents and is specifically classified as a propionic acid derivative. The compound is often found in pharmaceutical formulations aimed at alleviating pain and inflammation.
The synthesis of etodolac sodium involves several key steps:
For example, one method involves reacting 89 grams of etodolac methyl esters with sodium hydroxide in methanol and water, followed by acidification to isolate the final product with high yields (up to 99%) .
The molecular formula of etodolac sodium is CHNOS, with a molecular weight of approximately 357.43 g/mol. Its structure features a propionic acid moiety linked to a tryptophan derivative, characterized by the following structural elements:
The three-dimensional conformation plays a significant role in its binding affinity to cyclooxygenase enzymes.
Etodolac sodium participates in various chemical reactions typical for NSAIDs:
These reactions are critical for both its synthesis and metabolic pathways within biological systems.
Etodolac exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The specific mechanism includes:
This mechanism underscores its effectiveness in treating various inflammatory conditions.
Etodolac sodium exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical products and its bioavailability.
Etodolac sodium finds applications primarily in the medical field:
(S)-Etodolac sodium, chemically designated as sodium (1S,1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetate, features a tetracyclic framework integrating a chiral pyran ring fused to an indole system. The core structure consists of a pyran ring (oxygen-containing heterocycle) connected to a substituted indole, with a chiral center at the C1 position of the pyran ring where the acetic acid moiety is attached. The sodium salt formation occurs at the carboxylate group (pKa = 4.65), converting the carboxylic acid into a more water-soluble carboxylate anion (COO⁻ Na⁺) [3] [4] [6].
X-ray crystallography reveals that the sodium ion coordinates with the carboxylate oxygen atoms in a bidentate fashion, creating a distorted octahedral geometry. This coordination stabilizes a half-chair conformation of the pyran ring and induces planarity in the indole fragment, optimizing crystal packing. The sodium ion further interacts with two water molecules in the hydrated form, contributing to lattice stability [6] [8]. Key structural parameters include:
Table 1: Key Bond Lengths and Angles in (S)-Etodolac Sodium Hydrate
Parameter | Value (Å/°) | Significance |
---|---|---|
C1-C11 (Chiral Center) | 1.545 Å | Attachment point for acetate group |
C11-O1 (Carboxylate C=O) | 1.260 Å | Shorter than C-O due to resonance |
C11-O2 (Carboxylate C-O) | 1.265 Å | Near-equivalent lengths indicate delocalization |
Na⁺...O1/O2 Distance | 2.320–2.345 Å | Confirms bidentate coordination |
O1-C11-O2 Angle | 124.7° | Reflects carboxylate resonance stabilization |
Spectroscopically, (S)-Etodolac sodium is characterized by:
Glucamine (1-amino-1-deoxy-D-sorbitol) or N-methylglucamine (meglumine) are preferred resolving agents due to low toxicity and crystallinity control. Resolution involves dissolving racemic etodolac and meglumine in hot ethanol (0.15 g/mL) at 70°C, cooling to 45°C, and seeding with crystals of the desired enantiomer-salt complex. The (R)-meglumine salt precipitates first (86.4% ee), leaving (S)-etodolac enriched (>80% ee) in the mother liquor. Recrystallization from isopropanol increases ee to >97% [1] [7].
Table 2: Chiral Resolution Efficiency Using Meglumine
Resolution Step | Enantiomer | ee (%) | Yield | Solvent |
---|---|---|---|---|
Initial Crystallization | (R)-Etodolac | 86.4 | ~53% | Ethanol |
Mother Liquor Crystallization | (S)-Etodolac | 80 | ~47% | Ethanol |
Recrystallization | (S)-Etodolac | >97 | ~90% | Isopropanol |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0